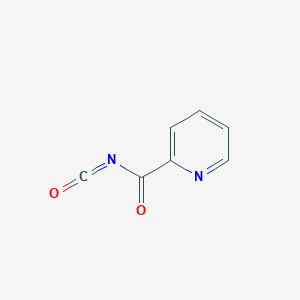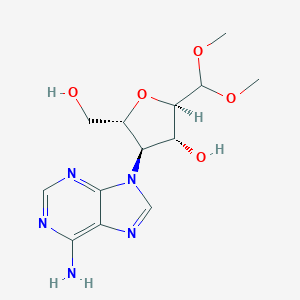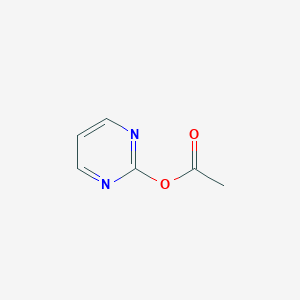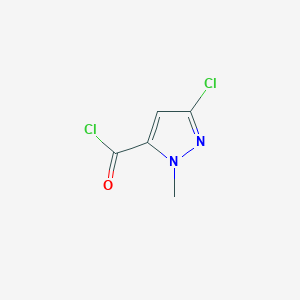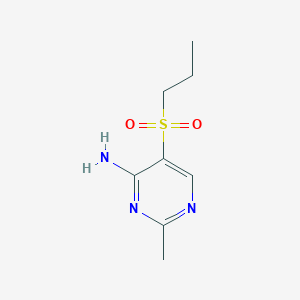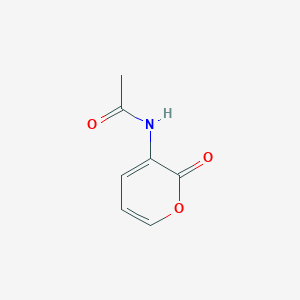
N-(2-oxopyran-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-oxopyran-3-yl)acetamide, also known as 3-acetylcoumarin, is a heterocyclic organic compound that belongs to the coumarin family. It is widely used in scientific research due to its unique chemical properties and various applications.
Wirkmechanismus
The mechanism of action of N-(2-oxopyran-3-yl)acetamide is complex and depends on the specific application. As a fluorescent probe, it binds to metal ions and undergoes a change in its fluorescence intensity, which can be detected by spectroscopy. As a chromophore, it can be used to label proteins and peptides through covalent bonding. In drug synthesis, it can act as a precursor for various compounds with different pharmacological activities.
Biochemische Und Physiologische Effekte
N-(2-oxopyran-3-yl)acetamide has been shown to have various biochemical and physiological effects. It has antioxidant properties and can scavenge free radicals. It also has anti-inflammatory and antitumor activities. In addition, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-oxopyran-3-yl)acetamide in lab experiments is its versatility. It can be used for various applications, such as fluorescence detection, protein labeling, and drug synthesis. It is also relatively easy to synthesize and purify. However, one limitation is its potential toxicity, which can affect the accuracy of the results. Therefore, careful consideration should be given to the concentration and exposure time when using N-(2-oxopyran-3-yl)acetamide in lab experiments.
Zukünftige Richtungen
There are many future directions for the use of N-(2-oxopyran-3-yl)acetamide in scientific research. One potential application is in the development of new fluorescent probes for detecting metal ions. Another direction is in the synthesis of new drugs with improved pharmacological activities. In addition, the use of N-(2-oxopyran-3-yl)acetamide in bioimaging and biosensing is an area of active research.
Conclusion:
In conclusion, N-(2-oxopyran-3-yl)acetamide is a versatile and useful compound in scientific research. Its unique chemical properties and various applications make it a valuable tool for detecting metal ions, labeling proteins and peptides, and synthesizing new drugs. However, careful consideration should be given to its potential toxicity when using it in lab experiments. The future directions for the use of N-(2-oxopyran-3-yl)acetamide are promising, and further research in this area is warranted.
Synthesemethoden
N-(2-oxopyran-3-yl)acetamide can be synthesized through various methods. One of the most common methods is the reaction between 3-hydroxycoumarin and acetic anhydride in the presence of a catalyst, such as pyridine. Another method involves the reaction between 3-chlorocoumarin and sodium acetate in acetic acid. The yield of the reaction depends on the reaction conditions and the purity of the starting materials.
Wissenschaftliche Forschungsanwendungen
N-(2-oxopyran-3-yl)acetamide has various applications in scientific research. It is commonly used as a fluorescent probe for detecting metal ions, such as copper, zinc, and iron. It can also be used as a chromophore for labeling proteins and peptides. In addition, it has been used in the synthesis of various drugs, such as anticoagulants and antitumor agents.
Eigenschaften
CAS-Nummer |
184041-45-0 |
|---|---|
Produktname |
N-(2-oxopyran-3-yl)acetamide |
Molekularformel |
C7H7NO3 |
Molekulargewicht |
153.14 g/mol |
IUPAC-Name |
N-(2-oxopyran-3-yl)acetamide |
InChI |
InChI=1S/C7H7NO3/c1-5(9)8-6-3-2-4-11-7(6)10/h2-4H,1H3,(H,8,9) |
InChI-Schlüssel |
YGZAHVVGRVBHSV-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=COC1=O |
Kanonische SMILES |
CC(=O)NC1=CC=COC1=O |
Synonyme |
Acetamide, N-(2-oxo-2H-pyran-3-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



